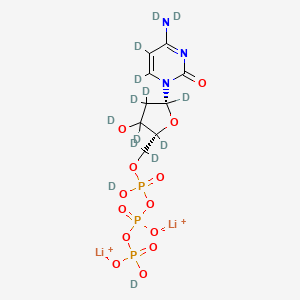
Deoxycytidine triphosphate-d14 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxycytidine triphosphate-d14 (dilithium) is a deuterium-labeled nucleoside triphosphate. It is a derivative of deoxycytidine triphosphate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in DNA synthesis and has applications in various scientific research fields, including real-time PCR, cDNA synthesis, and DNA sequencing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of deoxycytidine triphosphate-d14 (dilithium) involves the incorporation of deuterium into the deoxycytidine triphosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of deoxycytidine triphosphate-d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .
化学反応の分析
Types of Reactions
Deoxycytidine triphosphate-d14 (dilithium) primarily undergoes reactions typical of nucleoside triphosphates. These include:
Phosphorylation: The addition of phosphate groups.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Polymerization: The formation of long chains of nucleotides during DNA synthesis
Common Reagents and Conditions
Common reagents used in reactions involving deoxycytidine triphosphate-d14 (dilithium) include:
Deuterated solvents: To maintain the deuterium labeling.
Enzymes: Such as DNA polymerases for DNA synthesis.
Buffers: To maintain the pH and ionic strength of the reaction environment
Major Products Formed
The major products formed from reactions involving deoxycytidine triphosphate-d14 (dilithium) are typically deuterium-labeled DNA strands. These labeled strands are used in various research applications to study DNA synthesis and other biochemical processes .
科学的研究の応用
Deoxycytidine triphosphate-d14 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving nucleoside triphosphates.
Biology: Employed in DNA synthesis, real-time PCR, and cDNA synthesis to study genetic material.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterium-labeled compounds in biological systems.
Industry: Applied in the production of labeled DNA for various research and diagnostic purposes
作用機序
The mechanism of action of deoxycytidine triphosphate-d14 (dilithium) involves its incorporation into DNA strands during DNA synthesis. The deuterium labeling allows researchers to track and study the incorporation process. The compound interacts with DNA polymerases and other enzymes involved in DNA replication, providing insights into the molecular mechanisms of DNA synthesis .
類似化合物との比較
Similar Compounds
Deoxycytidine triphosphate: The non-deuterated version of the compound.
Deoxyadenosine triphosphate: Another nucleoside triphosphate used in DNA synthesis.
Deoxythymidine triphosphate: A nucleoside triphosphate involved in DNA synthesis
Uniqueness
Deoxycytidine triphosphate-d14 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms offer stability and allow for precise tracking in biochemical studies, making it a valuable tool in various scientific fields .
特性
分子式 |
C9H14Li2N3O13P3 |
|---|---|
分子量 |
493.2 g/mol |
IUPAC名 |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O13P3.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1/i1D,2D,3D2,4D2,5D,6D,8D,13D;;/hD4 |
InChIキー |
JYCAZSFRQWDZGU-NFPKIKHFSA-L |
異性体SMILES |
[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2(C(C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H].[Li+].[Li+] |
正規SMILES |
[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


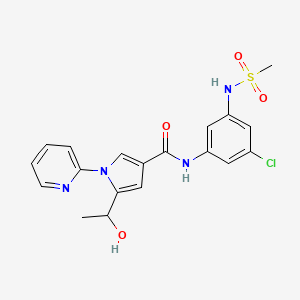

![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12377589.png)

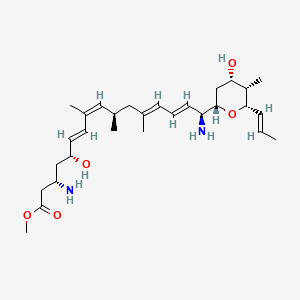

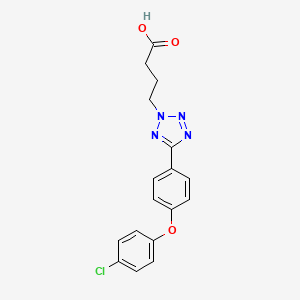
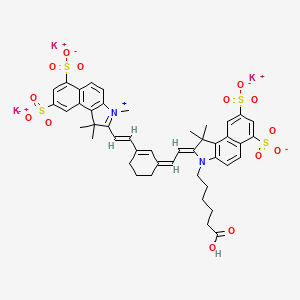
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
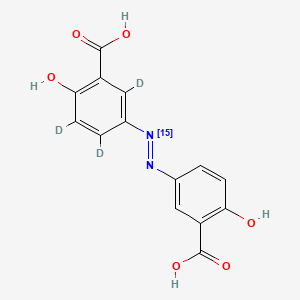

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)

